Home > Products > Screening Compounds P40449 > INY-03-041 (trihydrochloride)
INY-03-041 (trihydrochloride) -

INY-03-041 (trihydrochloride)

Catalog Number: EVT-10987186
CAS Number:
Molecular Formula: C44H59Cl4N7O5
Molecular Weight: 907.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

INY-03-041 (trihydrochloride) is a compound classified as a PROTAC (proteolysis-targeting chimera) designed to degrade specific proteins, particularly the AKT (protein kinase B) family of serine/threonine kinases. These kinases are integral to various cellular processes, including metabolism, cell survival, and proliferation. The compound is synthesized as a dihydrochloride salt to enhance its solubility and bioavailability for research applications .

Source and Classification

The compound INY-03-041 is derived from Ipatasertib, a known AKT inhibitor. It functions by linking a ligand that targets the AKT protein with an E3 ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein. This mechanism positions INY-03-041 within the category of targeted protein degradation technologies, which are gaining traction in therapeutic development for cancer and other diseases .

Synthesis Analysis

Methods

The synthesis of INY-03-041 involves several key steps:

  1. Conjugation: The synthesis begins with the conjugation of Ipatasertib with a suitable linker that connects it to an E3 ligase ligand.
  2. Purification: After conjugation, purification methods such as chromatography are employed to isolate the desired product from unreacted materials and by-products.
  3. Characterization: Techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Technical Details

The synthesis process must be optimized for yield and purity, often requiring adjustments in reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Structure

The molecular structure of INY-03-041 includes:

  • A core structure derived from Ipatasertib.
  • A linker that facilitates interaction with E3 ligases.

The compound's molecular formula and weight are critical for understanding its reactivity and interactions .

Data

  • Molecular Formula: C₁₅H₁₈Cl₆N₄O
  • Molecular Weight: 400.18 g/mol
  • IUPAC Name: 2-Amino-N-[[(5S)-5-(4-chlorophenyl)-5-hydroxy-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]quinolin-4(5H)-yl]methyl]acetamide
Chemical Reactions Analysis

Reactions

The primary reactions involving INY-03-041 include:

  1. Ubiquitination: The compound promotes the ubiquitination of AKT proteins, marking them for degradation by the proteasome.
  2. Hydrolysis: Under certain conditions, the trihydrochloride form may undergo hydrolysis, affecting its stability and efficacy.

Technical Details

The reactions are influenced by factors such as pH, temperature, and the presence of other cellular components that may impact the efficiency of protein degradation.

Mechanism of Action

Process

INY-03-041 operates by recruiting the E3 ligase to AKT proteins through its designed structure. This recruitment leads to:

  1. Binding: The compound binds specifically to AKT.
  2. Ubiquitination: Following binding, E3 ligase catalyzes ubiquitin attachment to AKT.
  3. Degradation: The ubiquitinated AKT is recognized by the proteasome, leading to its degradation.

Data

This mechanism effectively reduces AKT levels in cells, which can inhibit pathways associated with tumor growth and survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water due to its trihydrochloride form.

Chemical Properties

Relevant analyses include HPLC (high-performance liquid chromatography) for purity assessment and stability studies under various environmental conditions .

Applications

Scientific Uses

INY-03-041 has significant potential in cancer research due to its ability to target and degrade AKT proteins implicated in various malignancies. Its applications include:

  1. Cancer Therapy Development: As a tool compound for studying AKT signaling pathways in cancer cells.
  2. Drug Discovery: Potential use in developing new therapies that exploit protein degradation mechanisms.
  3. Biological Research: Investigating cellular processes regulated by AKT and related pathways.
Molecular Design and Rationale

PROTAC Architecture: Target Warhead Selection (Ipatasertib/GDC-0068)

Ipatasertib (GDC-0068) serves as the target warhead in INY-03-041 due to its potent and selective inhibition of all three AKT isoforms. As a pan-AKT adenosine triphosphate (ATP)-competitive inhibitor, ipatasertib exhibits half-maximal inhibitory concentration (IC~50~) values of 5 nM (AKT1), 18 nM (AKT2), and 8 nM (AKT3) in biochemical assays. This high isoform selectivity is attributed to its binding within the adenine pocket of the kinase domain, where it forms hydrogen bonds with hinge residues and exploits unique hydrophobic subpockets. Critically, ipatasertib maintains >620-fold selectivity over protein kinase A, minimizing off-target kinase inhibition [1] [6].

The co-crystal structure of ipatasertib bound to AKT1 (Protein Data Bank ID: 4EKL) revealed a solvent-exposed isopropylamine group, which presented an ideal vector for linker conjugation without perturbing target engagement. This structural feature enabled the derivatization of ipatasertib into a proteolysis-targeting chimera (PROTAC) while preserving low-nanomolar affinity for AKT isoforms. Biochemical validation confirmed that the conjugated warhead in INY-03-041 retained near-identical inhibition profiles (IC~50~: AKT1 = 2.0 nM; AKT2 = 6.8 nM; AKT3 = 3.5 nM) compared to unmodified ipatasertib [3] [8].

Table 1: Comparative Biochemical Profiles of Ipatasertib and INY-03-041

ParameterIpatasertib (GDC-0068)INY-03-041 Warhead Domain
AKT1 IC~50~5 nM2.0 nM
AKT2 IC~50~18 nM6.8 nM
AKT3 IC~50~8 nM3.5 nM
PKA Selectivity>620-fold>500-fold
Primary Warhead SiteIsopropylamineConjugated isopropylamine

E3 Ligase Ligand Integration (Lenalidomide-Cereblon Recruitment)

The cereblon (CRBN) recruiter lenalidomide was integrated into INY-03-041 to hijack the Cullin-4–RING E3 ubiquitin ligase (CRL4^CRBN^) complex. Lenalidomide binds CRBN with submicromolar affinity, inducing a conformational change that redirects ubiquitination activity toward neo-substrates. This molecular glue property is leveraged in PROTAC design to enable target-agnostic degradation [7].

Structurally, lenalidomide’s phthalimide ring engages CRBN’s tri-Trp pocket via hydrophobic interactions and hydrogen bonding, while its glutarimide moiety coordinates a key histidine residue (His378). The 4-position of the isoindolinone ring serves as the optimal exit vector for linker attachment, as modifications here minimally disrupt ternary complex formation. This vector preserves the critical interactions between lenalidomide and CRBN’s binding pocket, particularly the van der Waals contacts with Trp380 and Trp386 [7] [2].

A notable advantage of lenalidomide over alternative E3 recruiters (e.g., von Hippel-Lindau ligands) is its synthetic accessibility and established chemical biology toolkit. However, species specificity must be considered: murine CRBN contains an Ile391Val mutation that reduces lenalidomide binding affinity compared to human CRBN. Despite this, INY-03-041 effectively degrades AKT in human xenograft models, confirming functional recruitment of human CRBN in vivo [2] [3].

Linker Optimization Strategies for Ternary Complex Formation

The ten-atom carbon chain linker in INY-03-041 (decamethylene group) was empirically optimized to facilitate productive ternary complex formation between AKT, CRBN, and the PROTAC. Linker length directly influences degradation efficiency by modulating the distance and flexibility between the warhead and E3 ligand. Shorter linkers (<8 atoms) sterically impede ternary complex formation, while excessively long linkers (>12 atoms) reduce effective molarity and promote intramolecular folding [3] [10].

Biophysical characterization revealed that the C10 alkyl linker balances rigidity and flexibility:

  • Flexibility: The alkyl chain enables conformational sampling, allowing the PROTAC to bridge AKT and CRBN despite dynamic protein interfaces.
  • Hydrophobicity: The aliphatic linker contributes to membrane permeability but may increase aggregation risks at high concentrations.
  • Attachment Chemistry: Amide bonds connect the linker to both warhead (via ipatasertib’s isopropylamine) and E3 ligand (via lenalidomide’s 4-amino group), ensuring hydrolytic stability under physiological conditions [3] [8].

Notably, INY-03-041 exhibits a characteristic "hook effect" at concentrations >500 nM, where excess PROTAC saturates AKT and CRBN independently, disrupting productive ternary complexes. This phenomenon confirms that degradation depends on simultaneous engagement of both proteins [3].

Table 2: Linker Attributes in INY-03-041

Linker PropertyStructural FeatureFunctional Impact
Length10-carbon chainOptimal distance for AKT:CRBN interface
CompositionAlkyl (hydrocarbon)Balances flexibility and hydrophobicity
Attachment PointsAmide bonds at both terminiEnsures stability and defined geometry
Hook Effect Onset>500 nMValidates ternary complex-dependent degradation

Structure-Activity Relationship of AKT-Binding Motifs

The structure-activity relationship (SAR) of ipatasertib-derived warheads emphasizes the criticality of the solvent-exposed isopropylamine moiety. Modifications to this group—including alkylation, acylation, or steric bulk introduction—reduce AKT degradation efficiency by >10-fold despite preserved inhibition. This confirms that linker conjugation must avoid perturbing vector orientation toward CRBN [3] [8].

Key SAR observations include:

  • Isopropylamine Integrity: Free amine derivatives show superior degradation compared to N-methylated analogues, as protonation enhances electrostatic interactions within the ternary complex.
  • Heterocyclic Core: The cyclopentyltriazolopyrimidine scaffold in ipatasertib is essential for high-affinity AKT binding; substitution with pyridopyrimidines reduces potency.
  • Chirality: The (R)-stereochemistry at the cyclopentyl ring optimizes hydrophobic packing with AKT’s gatekeeper residues (e.g., Phe438 in AKT1).

INY-03-041’s degradation efficacy directly correlates with sustained suppression of AKT-dependent signaling. In ZR-75-1 breast cancer cells, INY-03-041 achieves 50% growth reduction (GR~50~) at 16 nM, representing a 14.3-fold improvement over unconjugated ipatasertib. This enhancement stems from the catalytic nature of PROTAC-mediated degradation: a single molecule of INY-03-041 can induce multiple rounds of AKT ubiquitination, whereas inhibition requires stoichiometric target occupancy [3] [8] [10].

Table 3: Structure-Activity Relationship Features of AKT-Binding Warheads

Structural ElementModificationImpact on Degradation
Isopropylamine groupFree amineOptimal degradation (DC~50~ = 100 nM)
Isopropylamine groupN-methylation>10-fold reduced degradation
Cyclopentyl ring (R-configuration)RetentionMaintains nanomolar IC~50~
Cyclopentyl ring (S-configuration)Inversion8-fold loss of binding affinity
Triazolopyrimidine coreReplacement with pyridineAbolishes AKT binding

The most pharmacologically significant outcome of this SAR optimization is prolonged target suppression. After 24-hour treatment followed by washout, INY-03-041 maintains >80% AKT degradation for 72 hours, whereas signaling rebounds within 12 hours with ipatasertib alone. This "pharmacodynamic memory" arises from the irreversible elimination of AKT protein, necessitating de novo synthesis for functional recovery [8] [3].

Properties

Product Name

INY-03-041 (trihydrochloride)

IUPAC Name

3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;trihydrochloride

Molecular Formula

C44H59Cl4N7O5

Molecular Weight

907.8 g/mol

InChI

InChI=1S/C44H56ClN7O5.3ClH/c1-29-25-37(53)40-39(29)41(48-28-47-40)50-21-23-51(24-22-50)43(56)34(31-14-16-32(45)17-15-31)26-46-20-9-7-5-3-2-4-6-8-11-30-12-10-13-33-35(30)27-52(44(33)57)36-18-19-38(54)49-42(36)55;;;/h10,12-17,28-29,34,36-37,46,53H,2-9,11,18-27H2,1H3,(H,49,54,55);3*1H/t29-,34-,36?,37-;;;/m1.../s1

InChI Key

CIUCPYHEIZXRGR-LMSABIMISA-N

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O.Cl.Cl.Cl

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.